N-Dodecyl-L-valine
CAS No.: 60653-99-8
Cat. No.: VC19554787
Molecular Formula: C17H35NO2
Molecular Weight: 285.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 60653-99-8 |
|---|---|
| Molecular Formula | C17H35NO2 |
| Molecular Weight | 285.5 g/mol |
| IUPAC Name | (2S)-2-(dodecylamino)-3-methylbutanoic acid |
| Standard InChI | InChI=1S/C17H35NO2/c1-4-5-6-7-8-9-10-11-12-13-14-18-16(15(2)3)17(19)20/h15-16,18H,4-14H2,1-3H3,(H,19,20)/t16-/m0/s1 |
| Standard InChI Key | GWFLKPJINZSTEH-INIZCTEOSA-N |
| Isomeric SMILES | CCCCCCCCCCCCN[C@@H](C(C)C)C(=O)O |
| Canonical SMILES | CCCCCCCCCCCCNC(C(C)C)C(=O)O |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
N-Dodecyl-L-valine consists of L-valine (a branched-chain essential amino acid) functionalized with a dodecyl () group at the amino terminus. The stereochemistry of the valine moiety remains preserved in the L-configuration, critical for interactions in chiral environments. The IUPAC name, , underscores its branched alkyl chain and carboxylic acid functionality.
Physical Properties
Key physicochemical parameters derived from experimental and computational studies include:
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 285.5 g/mol | |
| Density | 0.964 g/cm³ | |
| Boiling Point | 470.2°C (at 760 mmHg) | |
| Flash Point | 238.2°C | |
| LogP (Octanol-Water) | 6.424 | |
| Vapor Pressure | mmHg (25°C) |
The elevated LogP value highlights its lipophilic character, making it soluble in organic solvents like chloroform and insoluble in aqueous media . The density and boiling point align with long-chain aliphatic compounds, while the low vapor pressure suggests minimal volatility at ambient conditions .
Synthesis and Modification Strategies
Conventional Synthesis Routes
N-Dodecyl-L-valine is typically synthesized via nucleophilic substitution or acylation reactions. One documented method involves reacting L-valine with dodecyl bromide in the presence of a base such as triethylamine:
This reaction proceeds under anhydrous conditions, often in tetrahydrofuran or dimethylformamide, to facilitate the alkylation of the amino group. Alternative approaches utilize reductive amination or enzyme-catalyzed modifications, though these are less commonly reported .
Challenges in Purification
The hydrophobic nature of N-Dodecyl-L-valine complicates purification. Techniques such as silica gel chromatography (using chloroform/methanol gradients) or recrystallization from ethanol/water mixtures are employed to isolate the product . Purity assessments via HPLC or NMR spectroscopy are essential, with commercial samples often achieving >95% purity .
Applications in Industrial and Biochemical Contexts
Surfactant Formulations
The amphiphilic structure of N-Dodecyl-L-valine enables its use as a bio-based surfactant. Its critical micelle concentration (CMC) and emulsification efficiency are comparable to sodium dodecyl sulfate (SDS), though with reduced environmental toxicity . Applications include:
-
Detergents: Enhances soil removal in biodegradable cleaning agents.
-
Nanoparticle Stabilization: Facilitates the synthesis of uniform metal nanoparticles by preventing aggregation .
Biochemical Research
In enzymology, N-Dodecyl-L-valine serves as a substrate analog to study aminoacyl-tRNA synthetases. Its modified structure inhibits enzymatic activity, providing insights into substrate specificity . Additionally, it has been explored in membrane protein studies to mimic lipid bilayers due to its hydrophobic tail .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume